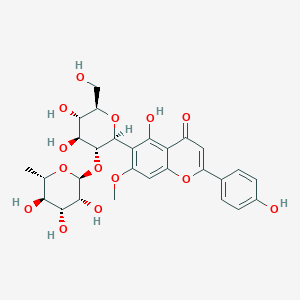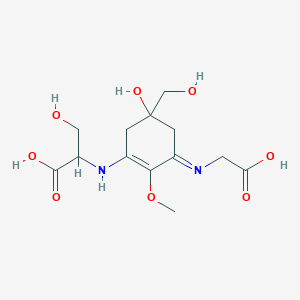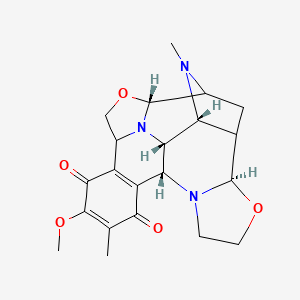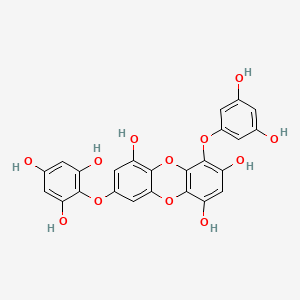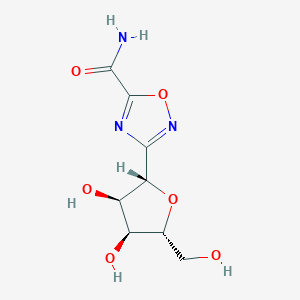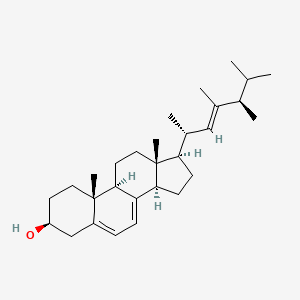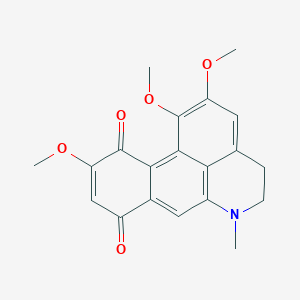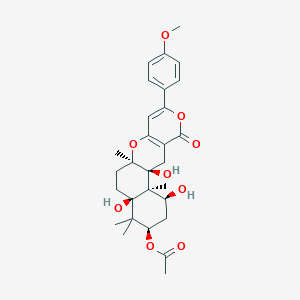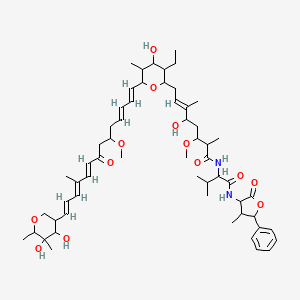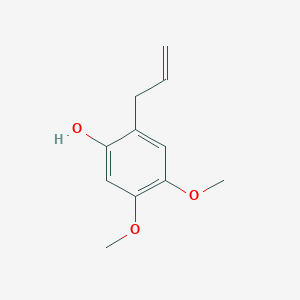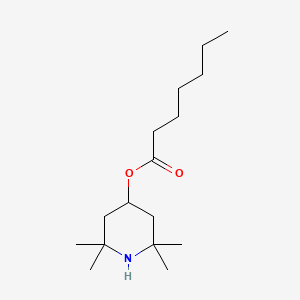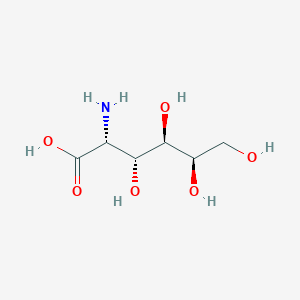
D-galactosaminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-galactosaminic acid is the D-stereoisomer of galactosaminic acid. It is a conjugate acid of a D-galactosaminate.
Applications De Recherche Scientifique
1. Glycoprotein Research
D-Galactosaminic acid plays a crucial role in the study of glycoproteins. Weber and Winzler (1969) developed a method for the quantitative determination of galactosaminitol (a derivative of galactosaminic acid) in glycoproteins, which helped in understanding the conversion of hexosamines in several glycoproteins under different conditions. This research is significant for studying the structure and function of glycoproteins, especially in mucins (Weber & Winzler, 1969).
2. Neurochemistry
In neurochemistry, the study of β-N-Acetyl D-galactosaminidase in neurons and neuropil from the rat cerebral cortex by Sinha and Rose (1973) revealed significant insights. This enzyme, which acts on D-galactosaminic acid, displayed a unique distribution pattern in the brain, differing from other acid hydrolases. This is crucial for understanding brain biochemistry and the role of specific enzymes in neural function (Sinha & Rose, 1973).
3. Biomedical Applications
D-Galactosaminic acid is also relevant in biomedical applications. For instance, the work by Calzoni et al. (2021) on the covalent immobilization of β-d-N-acetyl-hexosaminidase on polylactic acid films for potential biomedical applications is notable. This enzyme, which cleaves D-galactosaminic acid, shows promise for treating certain diseases, demonstrating the potential of D-galactosaminic acid in therapeutic interventions (Calzoni et al., 2021).
4. Biochemistry of Liver and Kidney Function
D-Galactosaminic acid is instrumental in studies related to liver and kidney function. For example, Ayhancı et al. (2016) investigated the protective effects of ellagic acid on D-galactosamine-induced kidney damage in rats. This study is crucial for understanding the biochemical pathways involved in organ damage and protection (Ayhancı et al., 2016).
5. Cellular and Molecular Biology
In cellular and molecular biology, D-galactosaminic acid is used to understand cellular processes. The research by Keppler, Pausch, and Decker (1974) on the selective uridine triphosphate deficiency induced by D-galactosamine in the liver and its effect on ribonucleic acid synthesis is a prime example. This study provides insights into the cellular mechanisms affected by D-galactosaminic acid (Keppler et al., 1974).
Propriétés
Nom du produit |
D-galactosaminic acid |
|---|---|
Formule moléculaire |
C6H13NO6 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 |
Clé InChI |
UFYKDFXCZBTLOO-SQOUGZDYSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(=O)O)N)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



